2-Chloro-1,4-dibromo-1,1,2-trifluorodecane
Overview
Description
2-Chloro-1,4-dibromo-1,1,2-trifluorodecane is an organofluorine compound with the molecular formula C10H16Br2ClF3. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms, making it a halogenated hydrocarbon. It is used in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-1,1,2-trifluorodecane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4-dibromo-1,1,2-trifluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Chloro-1,4-dibromo-1,1,2-trifluorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane
- 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
- 2-Chloro-1,4-dibromo-1,1,2-trifluorooctane
Uniqueness
2-Chloro-1,4-dibromo-1,1,2-trifluorodecane is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, and its reactivity in chemical reactions. The presence of multiple halogen atoms also enhances its potential for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2ClF3/c1-2-3-4-5-6-8(11)7-9(13,14)10(12,15)16/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXKUGOCECZHGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C(F)(F)Br)(F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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